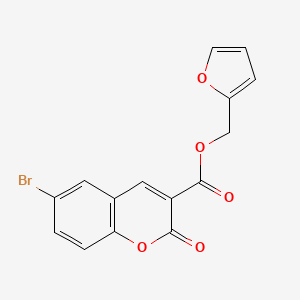

2-Furylmethyl 6-bromo-2-oxochromene-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

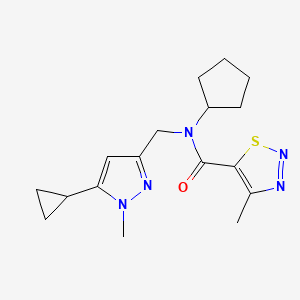

2-Furylmethyl 6-bromo-2-oxochromene-3-carboxylate is a compound that appears to be related to the field of organic chemistry, specifically involving heterocyclic compounds and chromone derivatives. The compound itself is not explicitly mentioned in the provided papers, but it shares structural similarities with the compounds studied in the research. These compounds are of interest due to their potential applications in pharmaceuticals and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of related compounds involves palladium-catalyzed alkenylation, as described in the first paper. The process includes chemoselective C–H activation and C–Br activation in Heck reactions of methyl 1-(2-bromoaryl)-3-(2-furyl/thienyl)-5-oxopyrrolidine-2-carboxylates and related derivatives . This method could potentially be adapted for the synthesis of 2-Furylmethyl 6-bromo-2-oxochromene-3-carboxylate by modifying the starting materials and reaction conditions to suit the specific structural requirements of the target compound.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Furylmethyl 6-bromo-2-oxochromene-3-carboxylate can be analyzed based on the reactivity of different positions on the chromone ring. For instance, the second paper discusses the lithiation of chromones and the selective lithiation in 2-(x-furyl)chromones . This indicates that the furyl group and the chromone core can be selectively activated and modified, which is crucial for understanding the reactivity and potential transformations of the target compound.

Chemical Reactions Analysis

The chemical reactions involving chromone derivatives are diverse. The first paper indicates that the Heck reaction can be controlled by the choice of catalyst and the steric environment around the reactive sites . The second paper provides insight into the kinetic and thermodynamic control in the lithiation of chromones, which is a fundamental reaction in the synthesis of carboxylate derivatives . These reactions are essential for constructing the chromone core and introducing functional groups at specific positions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-Furylmethyl 6-bromo-2-oxochromene-3-carboxylate are not directly reported, the properties of related compounds can be inferred. Chromone derivatives are known to have interesting optical properties, as indicated by the third paper, which discusses a quinoxalinone derivative used as a fluorescence derivatization reagent for carboxylic acids . This suggests that the target compound may also exhibit fluorescence, which could be useful in analytical applications. Additionally, the reactivity of the compound with various reagents and under different conditions can provide insights into its stability, solubility, and potential as a synthetic intermediate.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

Rh(I)-Catalyzed Coupling : Conjugated enynones, serving as carbene precursors, can be coupled with arylboronic acids in the presence of Rh(I) catalysts, leading to the synthesis of furyl-containing triarylmethanes. This process demonstrates good functional compatibility and utilizes easily available starting materials under mild conditions. The formation of Rh(I) (2-furyl)carbene species and subsequent carbene migratory insertion are crucial steps in this reaction (Xia et al., 2016).

Palladium-Catalyzed Carbene Migratory Insertion : A novel coupling reaction between benzyl, aryl, or allyl bromides and conjugated ene-yne-ketones leads to the formation of 2-alkenyl-substituted furans. The process involves oxidative addition, alkyne activation-cyclization, palladium carbene migratory insertion, and β-hydride elimination, with palladium (2-furyl)carbene proposed as a key intermediate. Computational studies suggest a facile process with a low energy barrier for carbene migratory insertion (Xia et al., 2013).

Photophysical and Material Applications

Copper(I) Complexes for Dye-Sensitized Solar Cells (DSCs) : Synthetic approaches to 6,6'-disubstituted-2,2'-bipyridine ligands with carboxylic acid substituents have been developed for use in copper-based DSCs. The study includes the single-crystal structures of various copper(I) complexes and discusses the roles of hydrogen bonding and pi-stacking interactions in determining solid-state packing. Preliminary DSC studies with these complexes are reported, highlighting their potential in photovoltaic applications (Constable et al., 2009).

Tandem Photoarylation-Photoisomerization for Ethyl 2-Arylthiazole-5-carboxylates : The photochemical reaction between ethyl 2-iodothiazole-5-carboxylate and benzene yields ethyl 3-phenylisothiazole-4-carboxylate. This reaction, performed in the presence of furan, thiophene, and 2-bromothiophene, showcases the photophysical properties of the products, indicating their potential as singlet-oxygen sensitizers. The observed fluorescence and dual emission from different excited states suggest applications in photodynamic therapy and photo-oxidation processes (Amati et al., 2010).

Eigenschaften

IUPAC Name |

furan-2-ylmethyl 6-bromo-2-oxochromene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9BrO5/c16-10-3-4-13-9(6-10)7-12(15(18)21-13)14(17)20-8-11-2-1-5-19-11/h1-7H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMAAHIWEBBVDCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)COC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9BrO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-ethoxy-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide](/img/structure/B2528449.png)

![(E)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2528450.png)

![N-(4-acetylphenyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2528453.png)

![N-benzyl-2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2528454.png)

![2-chloro-2-phenyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2528464.png)